molecular formula C14H14F2N4O2S B6584213 4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide CAS No. 1251635-62-7

4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B6584213
CAS No.: 1251635-62-7
M. Wt: 340.35 g/mol
InChI Key: NFPRESWLQBHSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N5-[(2,4-difluorophenyl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide: is a complex organic compound characterized by its thiazole ring and multiple functional groups, including amino, carboxamide, and difluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carboxamide groups can be reduced to amines.

  • Substitution: : The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the phenyl ring.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives or compounds with similar amino and carboxamide groups. the presence of the difluorophenyl group sets it apart, potentially leading to different biological and chemical properties.

List of Similar Compounds

  • Thiazole derivatives: : Compounds containing the thiazole ring.

  • Amino derivatives: : Compounds with amino groups.

  • Carboxamide derivatives: : Compounds with carboxamide groups.

  • Difluorophenyl derivatives: : Compounds with difluorophenyl moieties.

Properties

IUPAC Name

4-amino-5-N-[(2,4-difluorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c1-2-18-13(21)11-10(17)12(23-20-11)14(22)19-6-7-3-4-8(15)5-9(7)16/h3-5H,2,6,17H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPRESWLQBHSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.